2-Bromo-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide
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Overview
Description
2-Bromo-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a propanamide moiety attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide typically involves the bromination of a suitable precursor followed by amide formation. One common method involves the reaction of 2-methyl-3-(trifluoromethyl)aniline with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidation reactions may involve agents like potassium permanganate or chromium trioxide.
Reducing Agents: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted amides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Bromo-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The amide moiety can form hydrogen bonds, further stabilizing its interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3,3,3-trifluoropropene: Another trifluoromethyl-containing compound used in organic synthesis.
N-(4-bromo-3-(trifluoromethyl)phenyl)acetamide: A similar compound with a different amide structure.
3-Bromo-1,1,1-trifluoropropan-2-ol: A trifluoromethyl compound with a hydroxyl group.
Uniqueness
2-Bromo-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties
Properties
IUPAC Name |
2-bromo-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3NO/c1-6-8(11(13,14)15)4-3-5-9(6)16-10(17)7(2)12/h3-5,7H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LALZJHWSOXHURF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C(C)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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